10-Hydroxyundecanoic acid
CAS No.: 6336-28-3
Cat. No.: VC1652554
Molecular Formula: C11H22O3
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6336-28-3 |
---|---|
Molecular Formula | C11H22O3 |
Molecular Weight | 202.29 g/mol |
IUPAC Name | 10-hydroxyundecanoic acid |
Standard InChI | InChI=1S/C11H22O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) |
Standard InChI Key | UHZWUNLTEZCDMA-UHFFFAOYSA-N |
SMILES | CC(CCCCCCCCC(=O)O)O |
Canonical SMILES | CC(CCCCCCCCC(=O)O)O |
Introduction
Chemical Structure and Properties
10-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid with the molecular formula C₁₀H₂₀O₃. It contains a carboxylic acid group at one end and a hydroxyl group at the terminal carbon position (C-10) . As a member of the medium-chain hydroxy acids class, it possesses distinctive properties that contribute to its biological activities and applications.
Physical and Chemical Characteristics
The physical and chemical properties of 10-hydroxydecanoic acid are summarized in Table 1, which highlights its key characteristics:
Property | Description |
---|---|
Common Name | 10-Hydroxydecanoic acid |
Synonyms | 10-OH-capric acid, 10-OH-caprate, NSC 15139 |
Molecular Formula | C₁₀H₂₀O₃ |
Molecular Weight | 188.267 g/mol |
CAS Number | 1679-53-4 |
Physical State | Solid at room temperature |
InChI Key | YJCJVMMDTBEITC-UHFFFAOYSA-N |
LogP | 2.15 (indicates moderate lipophilicity) |
Functional Groups | Carboxylic acid (-COOH), terminal hydroxyl (-OH) |
The compound's structure includes a 10-carbon chain with a hydroxyl group at the terminal carbon and a carboxylic acid group at C-1 . This particular arrangement of functional groups contributes to its solubility properties and biological activities.
Structural Comparison
10-Hydroxydecanoic acid is structurally related to but distinct from the unsaturated 10-hydroxy-2-decenoic acid (10-HDA), which contains a double bond between C-2 and C-3. Both compounds are found in royal jelly and exhibit related but distinct biological properties .
Natural Sources and Occurrence
10-Hydroxydecanoic acid is primarily found in royal jelly, a secretion produced by worker honeybees (Apis mellifera) to feed queen bees and larvae .
Biological Role
Within royal jelly, 10-hydroxydecanoic acid serves as an occlusive skin conditioning agent, creating a barrier on the skin that prevents water loss and helps maintain hydration . This property contributes to the cosmetic and dermatological applications of royal jelly and its isolated components.
Biosynthesis and Production Methods
Research has focused on developing efficient methods for synthesizing 10-hydroxydecanoic acid and related compounds due to their valuable properties.
Natural Biosynthesis
In honeybees, the compound is synthesized through specialized metabolic pathways. The biosynthesis involves several enzymes that catalyze the formation of the hydroxyl group at the terminal carbon position .
Biotechnological Production
Recent advances in biotechnology have enabled the development of more efficient methods for producing 10-hydroxydecanoic acid through microbial synthesis. Several approaches have been reported:
Engineered Escherichia coli Systems
Researchers have developed engineered E. coli strains capable of synthesizing 10-hydroxydecanoic acid through modified metabolic pathways . One approach involves:
-
Modification of the β-oxidation pathway in E. coli
-
Expression of terminal hydroxylases such as CYP153A33
-
Optimization of cofactor regeneration systems
These engineered systems have achieved production yields of up to 486.5 mg/L in optimized conditions .
Two-Step Whole-Cell Catalysis
A notable approach for 10-hydroxydecanoic acid production involves a two-step whole-cell catalytic process :
Step | Process | Key Enzymes | Yield |
---|---|---|---|
1 | Conversion of decanoic acid to trans-2-decenoic acid | Modified β-oxidation enzymes | Up to 93.1% conversion |
2 | Terminal hydroxylation | CYP153A33/M228L-CPR BM3 | Up to 65.6% conversion |
This method has demonstrated the capacity to produce significant quantities of 10-hydroxydecanoic acid from decanoic acid substrates .
One-Step Production Method
Recent research has developed a one-step reaction process that simplifies production. By using engineered E. coli strains with ACOX from Candida tropicalis along with other optimized enzymes (FadE, Macs, YdiI, and CYP), researchers achieved a 75.6% conversion rate and production of 0.628 g/L in just 10 hours . This represents a significant improvement in efficiency compared to earlier methods.
Biological Activities and Health Effects
10-Hydroxydecanoic acid exhibits several biological activities that contribute to its potential health applications.
Anti-inflammatory Properties
Studies have shown that 10-hydroxydecanoic acid possesses anti-inflammatory properties. Its mechanism of action appears to involve the inhibition of inflammatory pathways, including those mediated by NF-κB activation .
Antimicrobial Activity
Research indicates that 10-hydroxydecanoic acid exhibits antimicrobial properties, particularly against Staphylococcus aureus . This activity suggests potential applications in antimicrobial treatments and wound healing.
Other Physiological Effects
Additional reported biological activities of 10-hydroxydecanoic acid include:
These diverse physiological effects highlight the compound's potential therapeutic applications.
Applications in Various Industries
The unique properties of 10-hydroxydecanoic acid have led to its exploration in several industrial applications.
Pharmaceutical and Nutraceutical Applications
The compound's bioactivities make it a potential candidate for pharmaceutical and nutraceutical formulations . Applications include:
-
Anti-inflammatory treatments
-
Gastric ulcer therapies
-
Immune system modulators
-
Health supplements based on royal jelly components
Cosmetic and Skincare Applications
As an occlusive skin conditioning agent, 10-hydroxydecanoic acid creates a barrier on the skin that prevents water loss, thus helping to maintain hydration . This property has led to its inclusion in skincare formulations focusing on:
-
Moisturization
-
Skin barrier repair
-
Anti-aging products
-
Wound healing formulations
Biomaterials and Polymer Science
10-Hydroxydecanoic acid serves as a precursor in the biosynthesis of medium-chain length polyhydroxyalkanoates (PHA) in certain bacteria . This application has implications for:
-
Development of biodegradable polymers
-
Creation of environmentally friendly bioplastics
-
Synthesis of specialized biomaterials for medical applications
The compound undergoes enzymatic conversion to form PHA polymers, contributing to the synthesis of biodegradable plastics with various industrial and environmental applications .
Current Research Trends and Future Perspectives
Research on 10-hydroxydecanoic acid continues to evolve, with several emerging areas of interest.
Novel Synthesis Methods
Current research focuses on developing more efficient and environmentally friendly methods for 10-hydroxydecanoic acid synthesis . These include:
-
Optimization of biosynthetic pathways in engineered microorganisms
-
Development of continuous production systems
-
Exploration of alternative substrates and enzymes for improved yields
Emerging Applications
Novel applications being explored include:
-
Development of specialized hydrogels with prohealing and antimicrobial properties
-
Creation of tripeptide-modified derivatives with enhanced biological activities
-
Exploration of the compound's potential in tissue engineering and regenerative medicine
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 10-hydroxydecanoic acid and its biological activities remains an active area of research. These studies aim to identify structural features critical for specific activities, potentially leading to the development of more potent derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume